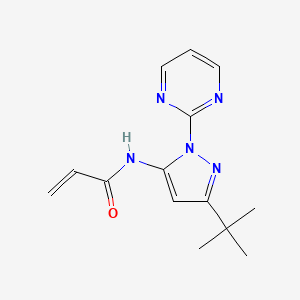

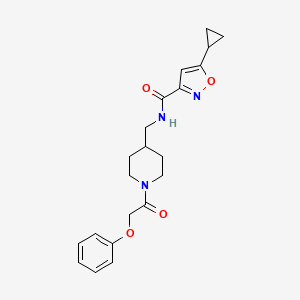

![molecular formula C21H22FN3O4S2 B2353974 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 851079-94-2](/img/structure/B2353974.png)

(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a benzo[d]thiazol group, a sulfonyl group, and a dimethylmorpholino group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 445.55 and a molecular formula of C21H23N3O4S2.Applications De Recherche Scientifique

Antimicrobial Applications

The compound under investigation has been explored in the field of antimicrobial activities. Research shows that derivatives of benzothiazoles and sulphonamide compounds, similar in structure to the specified compound, possess significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, indicating a potential for developing new antimicrobial agents (Jagtap et al., 2010) (Patel et al., 2009).

Material Science and Polymer Chemistry

In material science, particularly in the synthesis of aromatic polyamides, compounds similar to (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been utilized. These compounds are involved in creating polymers with high thermal stability and distinct properties like solubility in polar solvents and the ability to form transparent films (Hsiao & Huang, 1997).

Photodynamic Therapy for Cancer Treatment

The application in photodynamic therapy for cancer treatment has been explored using compounds structurally related to the given chemical. These compounds, especially those with high singlet oxygen quantum yield, show potential as Type II photosensitizers, which could be significant in treating cancer (Pişkin et al., 2020).

Ophthalmological Applications

In ophthalmology, related compounds have shown potential in developing treatments for conditions like glaucoma. They inhibit carbonic anhydrase isozymes, reducing elevated intraocular pressure, a critical factor in glaucoma treatment (Mincione et al., 2005).

Antimicrobial and Antifungal Agents

The structure of the compound suggests potential use as an antimicrobial and antifungal agent. Studies have synthesized derivatives that show promising activity against various microbial and fungal strains, indicating the compound's applicability in developing new antimicrobial and antifungal agents (Janakiramudu et al., 2017).

Synthesis of Anti-Cancer Agents

Research on derivatives of this compound includes synthesizing potential anti-cancer agents. Studies have shown that certain derivatives exhibit proapoptotic activity, particularly effective against specific cancer cell lines (Yılmaz et al., 2015).

Applications in Fluorinated Polyamides

The compound's derivatives are used in synthesizing novel soluble fluorinated polyamides. These polyamides exhibit high thermal stability, low moisture absorption, and high transparency, making them useful in advanced material applications (Liu et al., 2013).

Development of Antimicrobial Triazole Derivatives

Compounds structurally related have been used in designing and synthesizing triazole derivatives with antimicrobial properties. These compounds exhibit good to moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Sahin et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S2/c1-13-11-25(12-14(2)29-13)31(27,28)16-9-7-15(8-10-16)20(26)23-21-24(3)19-17(22)5-4-6-18(19)30-21/h4-10,13-14H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKPUXNILHYXPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

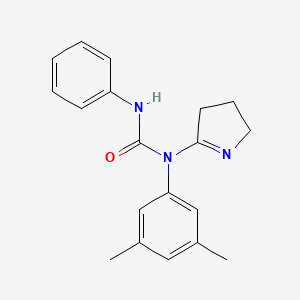

![(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2353896.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)

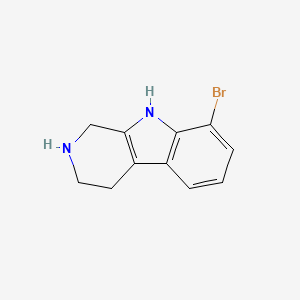

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)

![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)